![molecular formula C22H16N6O2S B2666836 4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(pyridin-3-ylmethyl)benzamide CAS No. 1114600-25-7](/img/structure/B2666836.png)

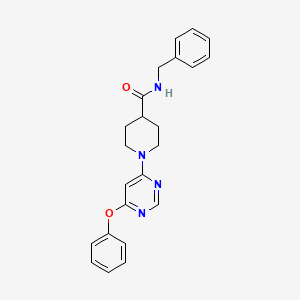

4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(pyridin-3-ylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

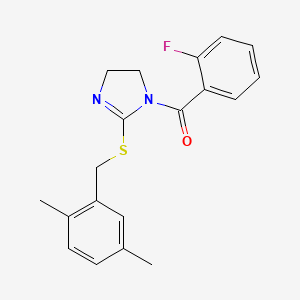

The compound “4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(pyridin-3-ylmethyl)benzamide” is a complex organic molecule with the molecular formula C22H16N6O2S . It belongs to the class of compounds known as 1,3,4-thiadiazoles , which are heterocyclic compounds containing a ring of four carbon atoms and one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound involves a 1,3,4-thiadiazole ring, which is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . This ring is attached to a quinazolinone group and a benzamide group . The exact three-dimensional conformation of the molecule would depend on the specific spatial arrangement of these groups .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, compounds containing the 1,3,4-thiadiazole nucleus are known to participate in a variety of chemical reactions due to the presence of multiple reactive sites .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 427.5 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, and spectral data are not provided in the available literature .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds with a quinazolin-4(3H)-one moiety, similar to the structure of interest, have been associated with significant anticancer activity. A study synthesized novel 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4(3H)-ones and evaluated their in vitro and in vivo anticancer properties, demonstrating effectiveness against HeLa (Human cervical cancer cell) cells and in preventing tumor growth in mice models. This suggests the potential of such compounds for further development as anticancer agents (Joseph et al., 2010).

Enhanced Water Solubility for Antitumor Applications

Another research focus has been on enhancing the water solubility of quinazolin-4-one-based antitumor agents to improve their in vivo applicability. By introducing amino functionalities, researchers have synthesized more water-soluble analogues while retaining or enhancing cytotoxic activity against cancer cell lines, indicating the importance of structural modifications in optimizing therapeutic efficacy (Bavetsias et al., 2002).

Antimicrobial Properties

The synthesis and pharmacological evaluation of benzothiazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives have shown that compounds within this chemical class possess notable analgesic and anti-inflammatory activities, alongside antimicrobial effects. This multifaceted biological activity underscores the versatility of these compounds in scientific research, potentially leading to new therapeutic agents (Santagati et al., 1994).

Antifungal and Antibacterial Agents

Research into novel derivatives of quinazolin-4(3H)-one has also highlighted their promise as antifungal and antibacterial agents. Compounds synthesized for this purpose have shown significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal organisms, indicating their potential as broad-spectrum antimicrobial agents (Sahu et al., 2020).

Eigenschaften

IUPAC Name |

4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N6O2S/c29-19(24-13-14-4-3-11-23-12-14)15-7-9-16(10-8-15)25-21-27-28-20(30)17-5-1-2-6-18(17)26-22(28)31-21/h1-12H,13H2,(H,24,29)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAVNUUCUZCYMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide](/img/structure/B2666754.png)

![[4-(Propan-2-yloxy)phenyl]thiourea](/img/structure/B2666755.png)

![4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2666760.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine](/img/structure/B2666762.png)

![N-(4-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2666766.png)

![Tert-butyl 4-[(5-ethoxycarbonylfuran-2-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]azepane-1-carboxylate](/img/structure/B2666768.png)

![Ethyl 5-(3-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2666771.png)

![N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B2666772.png)

![N'-{(E)-[2-(4-chlorophenoxy)phenyl]methylidene}-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B2666773.png)